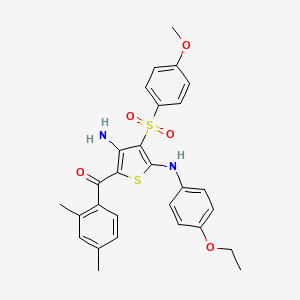

![molecular formula C24H28N4O2S B2935774 N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863558-68-3](/img/structure/B2935774.png)

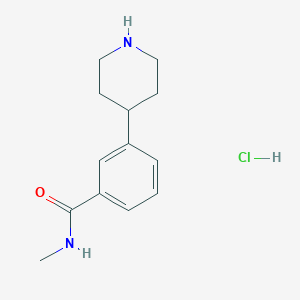

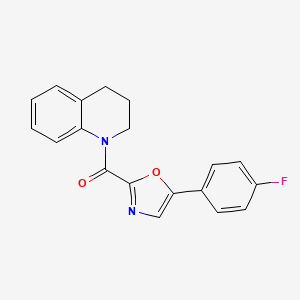

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide” is a chemical compound with a wide range of potential applications. It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another related compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular formula of “this compound” is C24H28N4O2S, and it has a molecular weight of 436.57. A related compound, 2-(4-Benzylpiperazin-1-yl)acetohydrazid, has a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .Applications De Recherche Scientifique

Catalytic Applications

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide derivatives have been utilized in catalytic processes. For example, they are involved in the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. This process is significant for its efficiency in catalyzing various substrates in air without the need for basic additives or halide abstractors, enhancing the practicality of such reactions in organic synthesis (Ruff et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds containing the this compound structure. For instance, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Ijuomah et al., 2022). Additionally, pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide have been synthesized and found effective against both bacterial and fungal pathogens (Chandak et al., 2013).

Inhibitory Activity in Medicinal Chemistry

Compounds with the this compound moiety have been investigated for their inhibitory activity against various biological targets. For example, Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives containing a benzenesulfonamide arm have shown inhibitory activity against carbonic anhydrase isoforms, suggesting potential in cancer therapy (Aimene et al., 2019).

Agricultural Applications

The structure has also found application in agriculture. Novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized and tested for herbicidal activity, showing promise in weed control and indicating potential as novel herbicide candidates (Xie et al., 2014).

Anticancer Potential

The potential of this compound derivatives in cancer treatment has been explored. For instance, novel indenopyridine derivatives containing the benzenesulfonamide structure have shown significant in vitro anticancer activity against breast cancer cell lines, with some compounds exhibiting higher potency than standard drugs like Doxorubicin (Ghorab & Al-Said, 2012).

Propriétés

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c29-31(30,23-11-5-2-6-12-23)26-19-24(22-10-7-13-25-18-22)28-16-14-27(15-17-28)20-21-8-3-1-4-9-21/h1-13,18,24,26H,14-17,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZWRXTZFOMDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

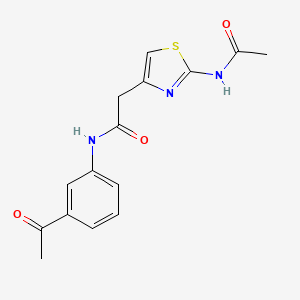

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)

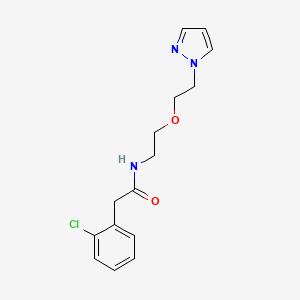

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)

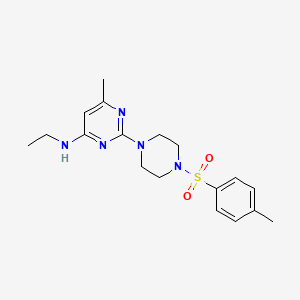

![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)